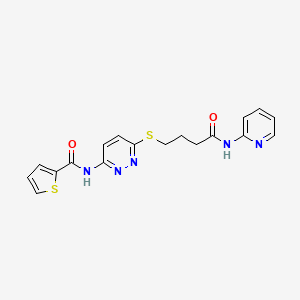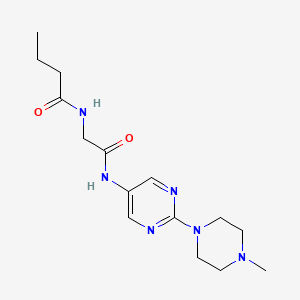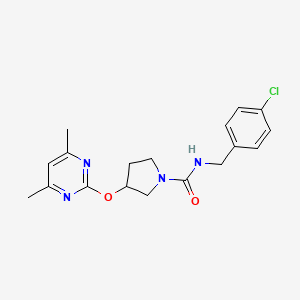![molecular formula C21H23N3O B2498154 1-mesityl-4-(1-methyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 847395-76-0](/img/structure/B2498154.png)
1-mesityl-4-(1-methyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to a broader class of chemicals known for their intricate molecular architecture and potential for varied chemical reactivity and applications. While the specific compound "1-mesityl-4-(1-methyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one" does not directly appear in the reviewed literature, related compounds provide valuable insights into the synthesis methods, molecular structure, and properties that can be inferred for the compound of interest.
Synthesis Analysis
Research on related compounds highlights innovative synthesis routes, often involving multi-step processes. For instance, a three-step synthesis approach starting from camphor-derived diamine has been detailed for a closely related compound, showcasing the complexity and precision required in synthesizing such molecules (Ciber et al., 2023).
Molecular Structure Analysis
Molecular structure analysis often employs techniques like NMR, IR spectroscopy, and X-ray diffraction to elucidate the compound's structure. For related compounds, such analyses confirm the intricate molecular geometry and the presence of specific functional groups, providing a basis for understanding the molecular structure of the compound (Özdemir et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of such compounds is influenced by their molecular structure, with research indicating a variety of reactions, including N-alkylation and condensation processes. These reactions underline the compound's potential as a precursor for further chemical modifications (Adib et al., 2011).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystallinity, are crucial for understanding the compound's behavior in different environments. While specific data on the compound is not directly available, studies on similar molecules provide insights into these properties, highlighting the importance of structural characteristics in determining physical behavior (Rajkumar et al., 2015).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards other chemical species, are integral to the compound's applications. Analysis of related compounds suggests a wide range of chemical behaviors, underscoring the influence of molecular structure on chemical properties (Velaparthi et al., 2007).
Aplicaciones Científicas De Investigación
Anticancer Research
Compounds with structural features similar to "1-mesityl-4-(1-methyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one" have been synthesized and evaluated for their anticancer activities. For example, derivatives of benzimidazole, a motif present in the compound of interest, have shown potent anticancer activities against various cancer cell lines, including breast cancer cells. These findings suggest the potential for such compounds to be developed as novel anticancer agents (Farah et al., 2011).
Coordination Chemistry and Material Science
The chemistry of benzimidazole derivatives extends into the field of coordination chemistry, where these units serve as ligands to form complexes with metal ions. Such complexes have been investigated for their unique magnetic properties and potential applications in material science, such as in the development of spin-crossover materials (Nishi et al., 2010).
Antiviral Research
Structural analogs of "this compound" have also been explored for their antiviral activities. Specifically, compounds incorporating the imidazole and pyridine rings have been designed and synthesized as potential antiviral agents, targeting human rhinovirus (Hamdouchi et al., 1999).
Catalysis
Derivatives of benzimidazole and related nitrogen-containing heterocycles have found applications in catalysis, particularly in the development of N-heterocyclic carbene complexes. These complexes demonstrate significant catalytic activities in various chemical reactions, highlighting the utility of such compounds in synthetic chemistry (Tulloch et al., 2000).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
4-(1-methylbenzimidazol-2-yl)-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O/c1-13-9-14(2)20(15(3)10-13)24-12-16(11-19(24)25)21-22-17-7-5-6-8-18(17)23(21)4/h5-10,16H,11-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLXUBLHRABVYCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2CC(CC2=O)C3=NC4=CC=CC=C4N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 3-[[(6-bromopyridine-3-carbonyl)-methylamino]methyl]azetidine-1-carboxylate](/img/structure/B2498071.png)

![N-[2-(4-chlorophenyl)ethyl]-3-(1-{[(2-fluorophenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)propanamide](/img/structure/B2498074.png)
![Ethyl 4-((4-((5-chloro-4-methylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2498077.png)

![2-[4-({1-[(4-Chlorophenyl)methyl]-2,5-dioxopyrrolidin-3-yl}amino)phenyl]acetic acid](/img/structure/B2498079.png)
![3-(4-Chloro-3-methylphenyl)-6-(4-fluorophenyl)-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2498083.png)
![4-[butyl(methyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide](/img/structure/B2498084.png)


![N,1-bis(furan-2-ylmethyl)-2-imino-8-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2498087.png)
![3-{[(4-Phenylpiperazin-1-yl)carbonyl]amino}benzoic acid](/img/structure/B2498088.png)
![5-(4-ethoxyphenyl)-2-((2-fluorobenzyl)thio)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2498091.png)
![(3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}thiophen-2-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone](/img/structure/B2498092.png)